molecular formula C7H6F3NO B055313 2-Methoxy-3-(trifluoromethyl)pyridine CAS No. 121643-44-5

2-Methoxy-3-(trifluoromethyl)pyridine

Cat. No.: B055313
CAS No.: 121643-44-5
M. Wt: 177.12 g/mol
InChI Key: SSAZZVQVJJXPMB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that trifluoromethyl-substituted pyridine derivatives have shown higher fungicidal activity .

Mode of Action

It’s known that trifluoromethyl-substituted pyridine derivatives have been utilized in the synthesis of fluazinam , which suggests that they may interact with their targets in a similar manner.

Biochemical Pathways

It’s known that trifluoromethyl-substituted pyridine derivatives have been utilized in the synthesis of fluazinam , which suggests that they may affect similar biochemical pathways.

Result of Action

It’s known that trifluoromethyl-substituted pyridine derivatives have shown higher fungicidal activity , suggesting that they may have a significant impact at the molecular and cellular levels.

Chemical Reactions Analysis

2-Methoxy-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methoxy-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Methoxy-3-(trifluoromethyl)pyridine can be compared with other similar compounds such as:

These compounds share the trifluoromethyl group but differ in other substituents, leading to variations in their chemical properties and applications. The unique combination of the methoxy and trifluoromethyl groups in this compound contributes to its distinct reactivity and utility in various fields .

Properties

IUPAC Name

2-methoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-12-6-5(7(8,9)10)3-2-4-11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAZZVQVJJXPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923914
Record name 2-Methoxy-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121643-44-5
Record name 2-Methoxy-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-3-(trifluoromethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Heat a mixture of 2-chloro-3-trifluoromethyl-pyridine (1.8 g, 10 mmol) and sodium methoxide (4M, 5 mL, 20 mmol) in MeOH (20 mL) at reflux for 18 hours. Cool the mixture and remove the volatiles by rotary evaporation. Dissolve the residue in EtOAc (50 mL) and wash with water (50 mL), saturated NaHCO3(aq) (50 mL) and brine (50 mL). Dry the organic extract over MgSO4 and remove the solvent under reduced pressure to yield the title compound.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What spectroscopic techniques were used to characterize 2-methoxy-3-(trifluoromethyl)pyridine and what molecular information do they provide?

A: The study employed Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and nuclear magnetic resonance (NMR) spectroscopy to characterize this compound. []

  • FT-IR and FT-Raman: These techniques provide information about the vibrational modes of the molecule, which are related to the types of chemical bonds present and the overall molecular structure. The study specifically analyzed the spectra in the regions of 3500–400 cm-1 (FT-IR) and 3500–100 cm-1 (FT-Raman). []
  • NMR (1H and 13C): NMR spectroscopy provides details about the electronic environment of individual hydrogen and carbon atoms within the molecule. This data helps determine the arrangement of atoms and functional groups within the this compound molecule. []

Q2: How was computational chemistry used to complement the experimental spectroscopic analysis of this compound?

A: Density functional theory (DFT), using the B3LYP and LSDA methods with the 6-311++G(d,p) basis set, was employed to calculate various molecular properties of this compound. [] These calculations provided insights into:

  • Molecular structure: Determination of bond lengths, bond angles, and the overall three-dimensional shape of the molecule. []
  • Vibrational frequencies: Prediction of the fundamental vibrational frequencies, which can be compared to experimental IR and Raman spectra for validation and assignment of vibrational modes. []
  • Infrared intensities and Raman activities: Calculation of these properties aids in understanding the intensity patterns observed in the experimental spectra. []
  • Molecular electrostatic potential (MEP): Mapping the MEP helps visualize the distribution of electron density in the molecule, which can be used to predict reactivity and intermolecular interactions. []
  • Thermodynamic properties: Calculation of thermodynamic parameters such as standard heat capacities, entropy, and enthalpy changes at different temperatures can provide information on the stability and behavior of the molecule under various conditions. []

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